(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione

Corticosteroid stereochemistry Structure-activity relationship Topical anti-inflammatory potency

Prednisone Impurity 24 testing requires a standard with distinct 16α-methyl, 11-keto, and 21-acetoxy features that generic corticosteroid standards cannot provide. - Definitive identification via unique retention time and mass spectrum per EP/USP - Irreplaceable for ANDA/DMF batch-release QC impurity quantification - Certified ≥95% purity, full characterization (mp 210-212°C, NMR, MS)

Molecular Formula C24H30O6
Molecular Weight 414.5 g/mol
Cat. No. B12079325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione
Molecular FormulaC24H30O6
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C
InChIInChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,21-,22+,23+,24+/m1/s1
InChIKeyRZAMUHXEOMZXET-BYLBHKFYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16α-Methyl-11-keto Corticosteroid 21-Acetate Overview


(16α)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione (CAS 1058-04-4) is a synthetic corticosteroid belonging to the pregna-1,4-diene-3,11,20-trione class, formally the 21-acetate ester of 16α-methylprednisone . It is structurally defined by three critical features: an 11-keto group (distinguishing it from 11β-hydroxy corticosteroids such as prednisolone or dexamethasone), a 16α-methyl substituent on the D-ring (differentiating it from the 16β-epimer, meprednisone acetate), and a 21-acetoxy ester prodrug moiety . The compound is recognized in pharmacopeial contexts as Prednisone Impurity 24 and Dexamethasone-related compound impurity 5, and serves dual roles as a characterized reference standard for pharmaceutical quality control and as a synthetic intermediate in corticosteroid chemistry .

Why Generic Substitution Fails


Generic substitution among corticosteroids fails for this compound because its three simultaneous structural deviations—16α-methylation, 11-keto oxidation state, and 21-acetoxy esterification—produce a pharmacological and physicochemical profile fundamentally distinct from any single marketed corticosteroid [1]. The 16α-methyl group diminishes 11β-HSD1-mediated activation compared to prednisone, altering tissue-specific bioactivation kinetics [1]; the 11-keto group imposes a prodrug requirement absent in 11β-hydroxy analogs such as prednisolone acetate or dexamethasone [1]; and the 16α-configuration yields a structure-activity relationship (SAR) divergent from the 16β-epimer meprednisone acetate, particularly with respect to halogenation-driven potency enhancement [2]. For analytical reference standard applications, the compound's unique retention time, mass spectrum, and chromatographic behavior are irreducible to any other impurity standard, making it irreplaceable for pharmacopeial compliance testing [2].

Quantitative Differentiation Evidence


Distinct SAR: 16α-Methyl vs 16β-Epimer

The 16α-methyl configuration of this compound provides a divergent SAR landscape relative to its 16β-epimer, meprednisone acetate. In the 16α-methylprednisolone series, introduction of 7α-halogen substituents (chloro or bromo) increased topical anti-inflammatory potency 2.5- to 3.5-fold in the croton oil ear assay in mice [1]. By contrast, in the 16β-methylprednisolone series, little to no potency enhancement was observed with identical 7α-halogenation [2]. This stereochemical dependence of halogenation effects means the 16α-epimer is the preferred scaffold for further potency optimization via 7α-substitution.

Corticosteroid stereochemistry Structure-activity relationship Topical anti-inflammatory potency

11-Keto Prodrug Activation vs. 11β-Hydroxy Steroids

Unlike dexamethasone, methylprednisolone, or prednisolone acetate—all of which possess an 11β-hydroxy group and are directly active at the glucocorticoid receptor—this compound carries an 11-keto group that requires enzymatic reduction by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to generate the active 11β-hydroxy metabolite [1]. Critically, the 16α-methyl substituent diminishes the rate of this 11β-HSD1-mediated reduction compared to non-methylated 11-keto steroids such as prednisone (cortisone analog) [1]. The Δ1-dehydro configuration present in the A-ring partially counteracts this by increasing reductase activity, but the net effect is still a reduction in activation rate relative to prednisone [1][2].

11β-HSD1 bioactivation Prodrug pharmacokinetics Tissue-selective activation

Certified Pharmacopeial Impurity Standard

This compound is formally designated as Prednisone Impurity 24 and Dexamethasone-related compound impurity 5, and is supplied as a fully characterized reference standard with certified purity of ≥95–98% . Characterization includes melting point determination (210–212 °C), HPLC purity analysis, mass spectrometry, and NMR spectroscopy, all compliant with EP and USP regulatory guidelines . Unlike generic prednisone or dexamethasone reference standards, this compound provides a specific retention time and mass fragmentation pattern that is uniquely attributable to the 16α-methyl-21-acetoxy-11-keto structure, enabling unambiguous identification and quantification in stability-indicating HPLC methods .

Analytical reference standard Pharmaceutical impurity profiling Quality control

21-Acetoxy Ester: Lipophilicity and Formulation

The 21-acetoxy ester moiety increases the lipophilicity of this compound compared to the corresponding free 21-hydroxy form (16α-methylprednisone, CAS 2036-77-3, MW 372.45) . The molecular weight difference (414.49 vs 372.45 g/mol) and the presence of the acetate ester alter the compound's partitioning behavior, solubility profile, and hydrolytic stability . The melting point of 210–212 °C is distinct from both the free 21-hydroxy analog and from prednisone (mp ~230 °C), providing a clear identity check.

Lipophilicity Corticosteroid ester prodrug Formulation solubility

16α-Methyl Substitution and Metabolic Stability

The 16α-methyl group on the D-ring serves as a steric shield that protects the corticosteroid molecule from metabolic degradation, consistent with the established principle that 16-methylation retards metabolic inactivation of corticosteroids [1]. This structural feature is shared with therapeutically successful 16α-methyl corticosteroids such as dexamethasone, but in this compound it is combined with an 11-keto group rather than 11β-hydroxy, creating a distinct metabolic profile [2]. Both 16α-methyl and 16β-methyl groups diminish 11β-HSD1-mediated reduction, but also impair 11β-HSD2-mediated oxidation, contributing to altered metabolic clearance [2].

Metabolic stability Corticosteroid D-ring protection Pharmacokinetic half-life

Best Application Scenarios


Prednisone & Dexamethasone Impurity Standard

This compound is the definitive reference standard for identifying and quantifying Prednisone Impurity 24 (Dexamethasone-related compound impurity 5) in stability-indicating HPLC methods, dissolution testing, and batch-release quality control . Its certified purity (≥95–98%), fully characterized identity (mp 210–212 °C, MS, NMR), and regulatory compliance with EP/USP guidelines make it the only acceptable standard for this specific impurity in ANDA/DMF submissions for prednisone and dexamethasone drug products .

SAR Studies: 7α-Halogenated Corticosteroids

The 16α-methyl configuration of this compound is essential for SAR programs investigating 7α-halogeno corticosteroids, as the 16α-series shows 2.5- to 3.5-fold potency enhancement upon 7α-halogenation, whereas the 16β-series shows negligible enhancement [1]. This compound or its 7α-unsubstituted parent scaffold serves as the correct starting material for synthesizing and benchmarking novel 7α-halogeno analogs with enhanced topical anti-inflammatory potency [1].

Prodrug Activation & 11β-HSD1 Targeting

Because this compound requires 11β-HSD1-mediated reduction for activation, and the 16α-methyl group modulates the rate of this activation, it is uniquely suited for investigations into tissue-selective corticosteroid delivery [2]. Its 11-keto prodrug structure combined with 16α-methylation provides a distinct pharmacokinetic profile for studies comparing activation kinetics across tissues with varying 11β-HSD1 expression levels (liver, adipose, skin) [2].

Synthetic Intermediate for Trihydroxy Steroids

This compound is a documented intermediate in the synthesis of 11α,17α,21-Trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione (T795365) from Dexamethasone 9,11-Epoxide, serving as a critical building block for accessing 3-keto-Δ1,4-steroid derivatives . Its defined stereochemistry at C-16 (α) and protected 21-acetoxy group enable selective synthetic transformations not achievable with the 16β-epimer or non-esterified analogs .

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